molecular formula C15H15NO5S B6411171 5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid CAS No. 1261979-38-7

5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6411171
CAS No.: 1261979-38-7
M. Wt: 321.3 g/mol
InChI Key: XUFUCPSGZQTSDS-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound with the molecular formula C15H15NO5S It is a derivative of benzoic acid, characterized by the presence of methoxy and methylsulfonylamino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The initial step involves the nitration of 5-methoxybenzoic acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is subsequently sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to form the methylsulfonylamino derivative.

    Coupling: Finally, the methylsulfonylamino derivative is coupled with 3-bromobenzoic acid under Suzuki-Miyaura coupling conditions using a palladium catalyst to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The methylsulfonylamino group can be reduced to a methylamino group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 5-Hydroxy-2-(3-methylsulfonylaminophenyl)benzoic acid.

    Reduction: 5-Methoxy-2-(3-methylaminophenyl)benzoic acid.

    Substitution: 5-(Substituted)-2-(3-methylsulfonylaminophenyl)benzoic acid.

Scientific Research Applications

5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

    2-Methoxy-5-(methylsulfonyl)benzoic acid: Similar structure but lacks the additional phenyl ring.

    5-Methoxy-2-(methylsulfonyl)aniline: Similar functional groups but different core structure.

    5-Methoxy-2-(methylsulfonyl)phenylacetic acid: Similar functional groups but different core structure.

Uniqueness: 5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of both methoxy and methylsulfonylamino groups on the benzoic acid core, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

IUPAC Name

2-[3-(methanesulfonamido)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-12-6-7-13(14(9-12)15(17)18)10-4-3-5-11(8-10)16-22(2,19)20/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFUCPSGZQTSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692075
Record name 3'-[(Methanesulfonyl)amino]-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-38-7
Record name 3'-[(Methanesulfonyl)amino]-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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